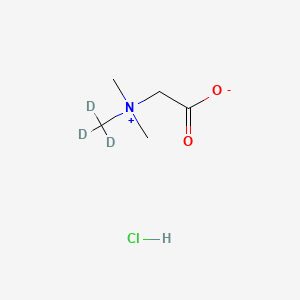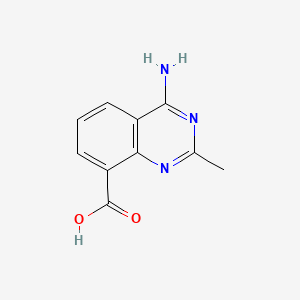![molecular formula C8H5ClN2O2 B572641 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1246088-49-2](/img/structure/B572641.png)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is 196.59 . The SMILES string representation of its structure isOC(=O)c1nc2[nH]ccc2cc1Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” include its form as a solid and its molecular weight of 196.59 . Its empirical formula is C8H5ClN2O2 .Wissenschaftliche Forschungsanwendungen
JAK3 Inhibitory Activity
Scientific Field
Summary of Application
The compound 1H-pyrrolo[2,3-b]pyridine, which is structurally similar to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, has been studied for its inhibitory activity on Janus Kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the immune response, and inhibitors can serve as potential immunomodulators .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, typically, such studies involve the synthesis of a series of structurally similar compounds, followed by in vitro testing of their inhibitory activity on the target enzyme.
Results or Outcomes
The study reported findings from a structure-activity relationship (SAR) study of a series of 1H-pyrrolo[2,3-b]pyridine derivatives on JAK3 inhibitory activity .
FGFR Kinase Inhibitors
Scientific Field
Summary of Application
A series of 5H-pyrrolo[2,3-b]pyrazine derivatives, which are structurally related to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, have been studied for their inhibitory activity on Fibroblast Growth Factor Receptors (FGFR) kinases .
Methods of Application
The study involved the rational design, synthesis, and biological evaluation of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives .
Results or Outcomes
Several potent FGFR kinase inhibitors were discovered. Among them, one compound displayed high selectivity and favorable metabolic properties, demonstrating a promising lead for further development .
Antibacterial and Cytotoxicity Studies
Summary of Application
Pyrrolo-based compounds, including 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, have been studied for their antibacterial and cytotoxic properties .
Methods of Application
The compounds were used to detect bovine serum albumin (BSA) by UV-Vis and fluorescence spectroscopic methods in phosphate buffer solution .
Results or Outcomes
The compounds exhibited significant inhibitory effects against S. aureus, S. pyogenes, and E. coli . In vitro cytotoxicity activities of the compounds were also carried out using drosophila .
FGFR Signaling Pathway Inhibitors
Scientific Field
Summary of Application
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their inhibitory activities against Fibroblast Growth Factor Receptors (FGFR) kinases . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
Methods of Application
The study involved the rational design, synthesis, and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
Results or Outcomes
Central Nervous System Drugs
Scientific Field
Summary of Application
Pyrazolo[4,3-b]pyridines, which are structurally similar to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, have been studied for their potential as drugs for the treatment of the central nervous system .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, such studies typically involve the synthesis of a series of structurally similar compounds, followed by in vitro and in vivo testing of their therapeutic effects.
Results or Outcomes
The study reported that these compounds present promising substrates for the development of drugs for the treatment of the central nervous system .
Antibacterial Activity
Scientific Field
Summary of Application
Two pyrrolo-based compounds, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, which are structurally related to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, have been studied for their antibacterial activity .
Methods of Application
The antibacterial assay of these compounds was conducted against gram-positive and gram-negative bacterial strains .
Results or Outcomes
The compounds exhibited significant inhibitory effects against S. aureus, S. pyogenes, and E. coli . The compound L1 exhibits 13, 12 and 15 mm, whereas compound L2 exhibits a 2, 3 and 5 mm zone of inhibition against S. aureus, S. pyogenes and E. coli, respectively .
Safety And Hazards
Zukünftige Richtungen
The future directions for “5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and related compounds could involve further exploration of their inhibitory activity against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for diseases associated with abnormal activation of the FGFR signaling pathway .
Eigenschaften
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRXBSCLEZDMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

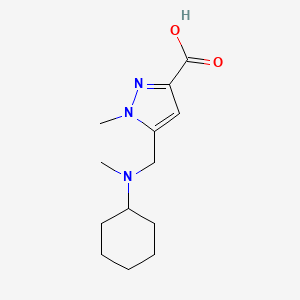
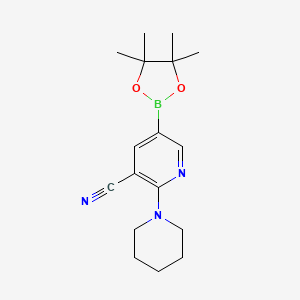

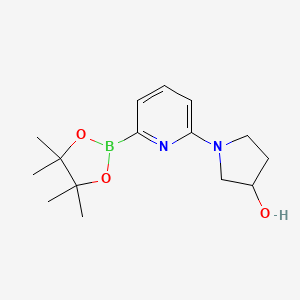


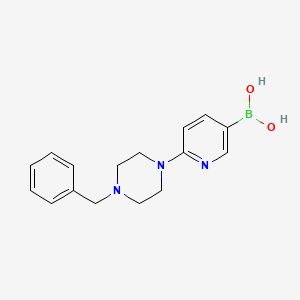
![2-Propanone,1-amino-1-(1h-pyrrolo[3,2-c]pyridin-4-yl)-](/img/structure/B572573.png)

